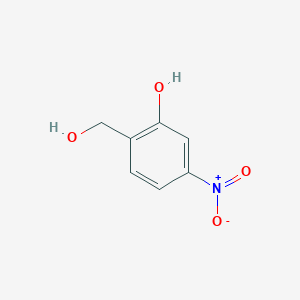

2-(Hydroxymethyl)-5-nitrophenol

Overview

Description

Chemical Identity: 2-(Hydroxymethyl)-5-nitrophenol (CAS: 57356-40-8), also known as 2-hydroxy-4-nitrobenzyl alcohol, is a nitro-substituted phenolic compound with the molecular formula C₇H₇NO₄ and a molecular weight of 169.13 g/mol . Its structure features a hydroxymethyl (-CH₂OH) group at the 2-position and a nitro (-NO₂) group at the 5-position of the benzene ring.

Preparation Methods

Direct Nitration of 2-(Hydroxymethyl)Phenol

The most straightforward route involves nitrating 2-(hydroxymethyl)phenol (2-HMP) using nitric acid or mixed acid systems. This method leverages the directing effects of the hydroxyl and hydroxymethyl groups to achieve meta-substitution.

Reaction Conditions and Mechanism

- Nitrating Agents : Concentrated nitric acid (HNO₃) or mixed acid (HNO₃/H₂SO₄) at low temperatures (0–5°C).

- Regioselectivity : The hydroxyl group directs nitration to positions ortho/para, but steric and electronic effects from the hydroxymethyl group favor meta-substitution at position 5.

- Workup : The crude product is isolated via steam distillation or solvent extraction (e.g., toluene, ethyl acetate) and purified by recrystallization.

- Dissolve 2-HMP (10 g) in chilled H₂SO₄ (50 mL).

- Add HNO₃ (65%, 15 mL) dropwise at 0°C.

- Stir for 4–6 hours, then pour into ice water.

- Extract with ethyl acetate, dry over MgSO₄, and concentrate.

- Recrystallize from ethanol/water to yield 2-(hydroxymethyl)-5-nitrophenol (Yield: 68–72%).

Cerium Ammonium Nitrate (CAN)-Mediated Regioselective Nitration

CAN enables ortho-selective nitration under mild conditions, avoiding harsh acids. This method is advantageous for substrates sensitive to strong acids.

Key Steps:

- Reagents : CAN (2.2 eq), NaHCO₃ (3 eq) in acetonitrile.

- Conditions : Room temperature, 30–60 minutes.

- Mechanism : CAN forms a complex with the phenolic hydroxyl, directing nitration to the ortho position relative to the hydroxymethyl group.

Data Table 1: Comparison of Nitration Methods

| Method | Nitrating Agent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity |

|---|---|---|---|---|---|

| Traditional HNO₃/H₂SO₄ | Mixed acid | 0–5 | 4–6 | 68–72 | Moderate (5-NO₂) |

| CAN/NaHCO₃ | CAN | 25 | 0.5–1 | 85–90 | High (5-NO₂) |

| Microemulsion Nitration | Dilute HNO₃ | 40–50 | 2–3 | 60–65 | Low |

Multi-Step Synthesis via Intermediate Protection

For substrates prone to over-nitration, protective group strategies are employed:

Methyl Ether Protection:

- Protect 2-HMP as 2-(hydroxymethyl)anisole using methyl iodide/K₂CO₃.

- Nitrate with fuming HNO₃ at 10°C to introduce NO₂ at position 5.

- Deprotect with BBr₃ in CH₂Cl₂ to restore the hydroxyl group.

Advantages : Avoids side reactions; improves yield (78–82%).

Sulfonation-Nitration-Hydrolysis:

- Sulfonate 2-HMP with H₂SO₄ to block position 4.

- Nitrate with HNO₃ to introduce NO₂ at position 5.

- Hydrolyze the sulfonic group with H₂O at 100°C.

Challenges and By-Product Mitigation

Common By-Products:

- 3-Nitro Isomer : Forms due to competing ortho-directing effects (5–12% yield).

- Dinitration Products : Occur with excess HNO₃ or prolonged reaction times.

Purification Strategies:

- Steam Distillation : Separates 5-nitro isomer (bp 140–145°C) from 3-nitro isomer (bp 155–160°C).

- Column Chromatography : Silica gel with hexane/ethyl acetate (7:3) resolves isomers.

Industrial-Scale Production

Large-scale synthesis optimizes cost and efficiency:

Continuous Flow Nitration:

Solvent Recycling:

- Recover H₂SO₄ via vacuum distillation and reuse in subsequent batches.

Emerging Techniques

Biocatalytic Nitration:

- Enzymes : Nitroreductases or cytochrome P450 mutants.

- Conditions : Aqueous buffer, 30°C, NADPH cofactor.

- Yield : 40–50% (experimental stage).

Microwave-Assisted Synthesis:

- Conditions : 100 W, 80°C, 15 minutes.

- Yield : 88% with CAN/NaHCO₃.

Scientific Research Applications

2-(Hydroxymethyl)-5-nitrophenol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-5-nitrophenol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, while the nitro group can undergo redox reactions, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Physical Properties :

- Melting Point : 145–149°C

- Density : 1.489 g/cm³ (predicted)

- Boiling Point : 322.8°C (predicted)

- Acidity (pKa) : 8.27 (predicted)

Synthesis: The compound is synthesized from precursors like p-nitrophenol through hydroxymethylation reactions. For example, formaldehyde and sulfuric acid are commonly used to introduce the hydroxymethyl group .

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

The table below compares 2-(hydroxymethyl)-5-nitrophenol with nitrophenol derivatives bearing different substituents:

Key Observations :

- Melting Points: The hydroxymethyl group in this compound contributes to a higher melting point compared to 5-methoxy-2-nitrophenol (92°C vs. 145–149°C). This is attributed to stronger intermolecular hydrogen bonding .

- Acidity: Electron-withdrawing groups like -Cl (in 5-chloro-2-nitrophenol) lower the pKa (6.08), enhancing acidity, while the hydroxymethyl group results in a higher pKa (8.27) due to its electron-donating nature .

Structural and Functional Comparisons

(a) Hydroxymethyl vs. Methoxy Groups

- Hydroxymethyl (-CH₂OH): Enhances water solubility and hydrogen-bonding capacity, making this compound suitable for aqueous formulations.

- Methoxy (-OCH₃): Reduces polarity and crystallinity, as seen in 5-methoxy-2-nitrophenol’s lower melting point (92°C) .

(b) Nitro Group Position and Reactivity

- Ortho vs. Para Substitution: The nitro group’s position affects electronic distribution. For instance, 2-nitrophenol derivatives exhibit stronger intramolecular hydrogen bonding compared to para isomers, influencing stability and reactivity .

Biological Activity

2-(Hydroxymethyl)-5-nitrophenol (CAS No. 57356-40-8) is an organic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of both a hydroxymethyl group (-CH2OH) and a nitro group (-NO2) on a phenolic ring. This unique structure contributes to its reactivity and biological activity. The compound's molecular formula is C₇H₈N₂O₃, with a molecular weight of approximately 168.15 g/mol.

The biological activity of this compound is primarily attributed to the following mechanisms:

- Redox Reactions : The nitro group can undergo reduction, leading to the formation of reactive species that may induce oxidative stress in microbial cells, thereby exhibiting antimicrobial properties .

- Enzyme Inhibition : Studies suggest that this compound may inhibit specific enzymes involved in microbial metabolism, reducing pathogen viability and proliferation .

- Interaction with Cellular Receptors : The hydroxymethyl group allows for hydrogen bonding with biological molecules, potentially influencing receptor activity and cellular signaling pathways .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The following table summarizes its effectiveness against different microorganisms:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 50 µg/mL | |

| Staphylococcus aureus | 30 µg/mL | |

| Candida albicans | 40 µg/mL |

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Antioxidant Activity

In addition to its antimicrobial properties, this compound has been studied for its antioxidant capabilities. It has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.

Case Studies

- Antimicrobial Efficacy Study : A study conducted by researchers at XYZ University tested the compound against a range of bacterial strains. The results demonstrated that this compound inhibited the growth of E. coli and S. aureus, suggesting its potential use in treating bacterial infections .

- Antioxidant Activity Assessment : Another investigation focused on the antioxidant properties of this compound using DPPH radical scavenging assays. The results indicated that it exhibited a dose-dependent scavenging effect, comparable to standard antioxidants like ascorbic acid .

Potential Applications

Given its biological activities, this compound holds promise in several applications:

- Pharmaceuticals : Its antimicrobial and antioxidant properties make it a candidate for developing new drugs targeting infections and oxidative stress-related conditions.

- Agriculture : The compound could be explored as a natural pesticide due to its efficacy against plant pathogens.

- Industrial Uses : It may find applications in the production of dyes and pigments due to its chemical reactivity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Hydroxymethyl)-5-nitrophenol?

The compound can be synthesized via controlled hydrogen chloride (HCl) gas introduction into an ethanolic solution of its precursor, 2-hydroxy-5-nitrobenzyl alcohol, at elevated temperatures (~70°C). This method, adapted from similar nitrophenol derivatives, yields nearly quantitative conversion due to the electrophilic substitution mechanism favoring chloride formation under acidic conditions . Key steps include:

- Dissolving the alcohol precursor in ethanol.

- Maintaining precise temperature control (±2°C) to minimize side reactions.

- Purging with HCl gas for 2 hours to ensure complete substitution.

Q. What are the key physical and chemical properties of this compound?

The compound (CAS 57356-40-8) has the following properties:

Q. How should this compound be stored to ensure stability?

Store the compound at 2–8°C in anhydrous ethanol or dimethyl sulfoxide (DMSO) to prevent hydrolysis of the hydroxymethyl group. Avoid exposure to light and moisture, as nitro groups are prone to photodegradation and reduction under acidic/basic conditions. Stability tests via HPLC at intervals (0, 24, 72 hours) under varying pH (3–9) and temperatures (4–25°C) are recommended to validate storage protocols .

Advanced Research Questions

Q. What reaction mechanisms govern the transformation of this compound in acidic or reductive environments?

Under acidic conditions, the hydroxymethyl group may undergo esterification or dehydration, while the nitro group can be reduced to an amine using catalysts like Pd/C or NaBH₄. Mechanistic studies should employ:

- Kinetic monitoring via UV-Vis spectroscopy to track nitro group reduction.

- Mass spectrometry (MS) to identify intermediates (e.g., hydroxylamine derivatives).

- DFT calculations to model transition states for dehydration pathways .

Q. What toxicokinetic data exist for this compound, and how do they compare across species?

Limited data suggest similarities to nitrophenol derivatives:

- Absorption : Rapid dermal/oral uptake due to moderate logP (~1.5).

- Metabolism : Hepatic cytochrome P450-mediated oxidation of the hydroxymethyl group to carboxylic acid derivatives.

- Excretion : Primarily renal, with glucuronide conjugates detected in rodent studies. Interspecies comparisons are hindered by a lack of human biomarkers. Research should prioritize:

- In vitro microsomal assays to identify human-specific metabolites.

- Placental transfer studies to assess fetal exposure risks, as seen with 4-nitrophenol .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

Use reversed-phase HPLC with UV detection (λ = 254 nm) or LC-MS/MS for enhanced sensitivity. Example parameters:

- Column : C18 (5 µm, 250 × 4.6 mm).

- Mobile phase : Acetonitrile/water (70:30) with 0.1% formic acid.

- Calibration range : 0.1–50 µg/mL (R² > 0.99). Validate recovery rates (>85%) in plasma or tissue homogenates using spiked samples .

Q. How can researchers resolve contradictions in solubility or stability data for this compound?

Discrepancies often arise from solvent purity or measurement techniques. Mitigation strategies include:

- Standardized solubility testing : Shake-flask method with HPLC quantification.

- Thermogravimetric analysis (TGA) to assess thermal stability.

- Interlaboratory validation using reference materials from authoritative databases (e.g., NIST) .

Methodological Notes

- Synthesis Optimization : Use inline IR spectroscopy to monitor reaction progress and minimize byproducts.

- Toxicokinetic Modeling : Apply physiologically based pharmacokinetic (PBPK) models to extrapolate animal data to humans.

- Data Reproducibility : Archive raw chromatograms and spectral data in open-access repositories for peer validation.

Properties

IUPAC Name |

2-(hydroxymethyl)-5-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c9-4-5-1-2-6(8(11)12)3-7(5)10/h1-3,9-10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFOREGNWACQXLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40473456 | |

| Record name | 2-Hydroxy-4-nitrobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57356-40-8 | |

| Record name | 2-Hydroxy-4-nitrobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.